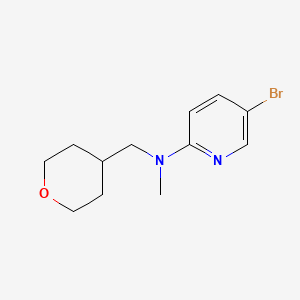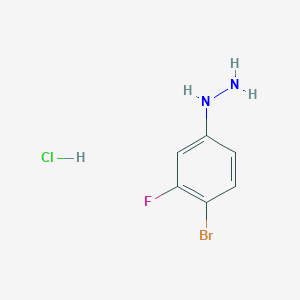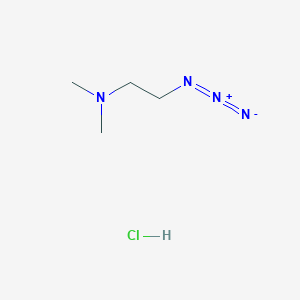![molecular formula C11H17NO2 B1525443 2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1181589-84-3](/img/structure/B1525443.png)
2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol
Overview
Description
“2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol” is a chemical compound with the CAS Number: 1181589-84-3 . It has a molecular weight of 195.26 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 2-amino-1-(3-isopropoxyphenyl)ethanol . The InChI code is 1S/C11H17NO2/c1-8(2)14-10-5-3-4-9(6-10)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3 .Physical And Chemical Properties Analysis
“2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol” is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of cyclic polyamines through enzymatic generation of an amino aldehyde in situ demonstrates innovative approaches to creating multifunctional polycationic polyamines, which have significant implications for drug and gene delivery. This method broadens the product range possibilities for polyamine synthesis, offering high yields and potential for diverse applications (Cassimjee, Marin, & Berglund, 2012).
Research into the synthesis and properties of protic hydroxylic ionic liquids introduces compounds with unique properties, such as low glass transition temperature and high conductivity, which could have applications in various industrial processes. The study emphasizes the role of basicity and the presence of nitrogenous centers in these compounds (Shevchenko et al., 2017).
Biological and Medical Applications
- A study on the synthesis and biological properties of 3-amino-propan-1-ol based poly(ether imine) dendrimers highlights a general synthetic strategy for constructing dendrons and dendrimers with potential applications in biology and medicine. These dendrimers showed non-toxic properties, making them suitable for further biological studies (Krishna, Jain, Tatu, & Jayaraman, 2005).
Catalysis and Material Science
- The development of enantioselective synthesis methods for 1,3-amino alcohols via proline-catalyzed sequential processes demonstrates the compound's role in facilitating complex chemical transformations. Such methodologies are crucial for synthesizing bioactive molecules and highlight the potential for creating pharmacologically relevant substances with high precision (Jha, Kondekar, & Kumar, 2010).
Safety And Hazards
properties
IUPAC Name |
2-amino-1-(3-propan-2-yloxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-10-5-3-4-9(6-10)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDNKTOJTQPCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B1525361.png)
![7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525362.png)
![3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525364.png)
![1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525366.png)
![6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525367.png)

![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1525369.png)
![3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B1525372.png)
![Thieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B1525374.png)
![2-[(2-Methoxyethyl)amino]acetic acid hydrochloride](/img/structure/B1525375.png)
![3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile](/img/structure/B1525380.png)
![3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B1525381.png)
